7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-[(4-fluorophenyl)methoxy]-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FO3/c23-17-8-6-15(7-9-17)13-25-18-10-11-19-21(12-18)26-14-20(22(19)24)16-4-2-1-3-5-16/h1-12,14H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PACXJBPJMDUWPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 4-fluorophenyl methanol and 3-phenyl-4H-chromen-4-one.
Methoxylation: The 4-fluorophenyl methanol is then subjected to methoxylation using a suitable methoxylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate.
Coupling Reaction: The methoxylated product is then coupled with 3-phenyl-4H-chromen-4-one using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This step involves the use of a palladium catalyst, a base, and a boronic acid derivative.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure this compound.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs .
Chemical Reactions Analysis
7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the methoxy group, resulting in the formation of phenolic derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents, and bases or acids for substitution and hydrolysis reactions .
Scientific Research Applications
7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential as an antioxidant and anti-inflammatory agent, making it a subject of interest in biological studies.
Medicine: Due to its structural similarity to other bioactive flavonoids, it is investigated for its potential anticancer and antimicrobial properties.
Industry: The compound’s unique properties make it useful in the development of new materials, such as dyes and pigments, and in the formulation of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Chromenone derivatives are often modified at positions 3, 7, and 2 to optimize pharmacological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Position 3 : Phenyl or substituted phenyl groups (e.g., methoxyphenyl) are common, influencing planarity and binding affinity. Hydroxymethyl groups (as in Abaperidone) introduce polarity .
- Position 7 : Methoxy, hydroxy, or fluorophenylmethoxy groups dominate. Fluorinated substituents (e.g., target compound) enhance lipophilicity, while hydroxy groups improve solubility .
- Additional Modifications : Trifluoromethyl groups (e.g., ) improve metabolic stability, and piperazine/piperidine side chains () enable receptor targeting .
Table 2: Pharmacological Data (Selected Compounds)
Physicochemical Properties
- Lipophilicity : The target compound’s (4-fluorophenyl)methoxy group increases logP compared to hydroxy or methoxy analogs, favoring blood-brain barrier penetration.
- Solubility : Hydroxy-substituted derivatives () exhibit higher aqueous solubility, while trifluoromethyl groups () reduce solubility but enhance stability .
- Synthetic Routes: Many analogs are synthesized via Knoevenagel condensation (styrylchromones, ) or nucleophilic substitution (piperazine derivatives, ) .
Biological Activity
7-[(4-fluorophenyl)methoxy]-3-phenyl-4H-chromen-4-one is a synthetic compound belonging to the chromen-4-one family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C22H15FO4
- IUPAC Name : 7-[(4-fluorophenyl)methoxy]-3-phenylchromen-4-one
- CAS Number : 5429533
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 364.35 g/mol |
| Density | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study evaluating its cytotoxic effects on various cancer cell lines demonstrated that the compound effectively inhibits cell proliferation.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that this compound has a notable inhibitory effect on the MCF-7 breast cancer cell line, with an IC50 value of approximately 15 μM. The mechanism involves the induction of apoptosis through caspase activation and modulation of mitochondrial pathways .
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been tested against several bacterial strains, showing effective inhibition.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 μg/mL |
| Escherichia coli | 64 μg/mL |
| Candida albicans | 16 μg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Anti-inflammatory Effects
Another significant aspect of its biological activity is its anti-inflammatory potential. The compound inhibits cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
The anti-inflammatory effects are attributed to the inhibition of prostaglandin synthesis, leading to reduced inflammation in experimental models. This mechanism positions the compound as a potential therapeutic agent for inflammatory diseases .
Structure-Activity Relationship (SAR)
The presence of the fluorine atom in the para position of the phenyl ring enhances the biological activity of the compound. Studies indicate that substituents on the phenyl groups significantly affect potency and selectivity against various biological targets.
Table 3: Structure-Activity Relationship Insights
| Substituent | Effect on Activity |
|---|---|
| Fluorine (F) | Increased potency |
| Methoxy (-OCH3) | Moderate activity |
| Chlorine (Cl) | Reduced activity |
These insights are crucial for further modifications to enhance efficacy and reduce side effects in potential drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
